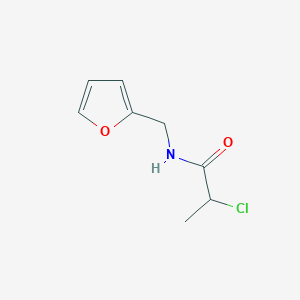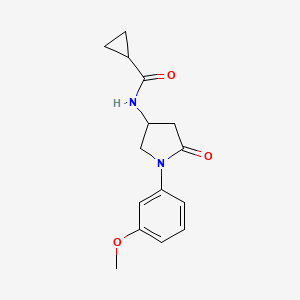
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a five-membered ring with four carbon atoms and one nitrogen atom, and a carbonyl group (C=O) at the 5-position . It also has a methoxyphenyl group attached to the nitrogen of the pyrrolidinone ring, and a cyclopropanecarboxamide group attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the methoxyphenyl group, and the cyclopropanecarboxamide group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the methoxy group could impact its solubility in different solvents .科学的研究の応用
Synthetic Methodologies and Chemical Properties
Research in synthetic chemistry has led to the development of rapid and high-yield synthetic methods for related cyclopropanecarboxamide derivatives. For instance, Zhou et al. (2021) established a multi-step synthesis process for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, demonstrating the utility of nucleophilic substitution reactions and ester hydrolysis in generating cyclopropanecarboxamide compounds with potential biological activities (Zhou et al., 2021).
Crystal Structure Analysis
The crystal structure of compounds within this class has been a subject of interest to understand their potential interactions and conformations. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including analysis through X-ray diffraction studies. This research provides insights into the molecular structure, which is crucial for understanding the interaction mechanisms of these compounds with biological targets (Özer et al., 2009).
Biological Activity and Potential Therapeutic Applications
Some cyclopropanecarboxamide derivatives have been explored for their biological activities and potential therapeutic applications. For example, Lu et al. (2021) synthesized a compound with antiproliferative activity against cancer cell lines, indicating the potential of cyclopropanecarboxamide derivatives in developing anticancer therapies (Lu et al., 2021).
Polymorphic Modifications
The study of polymorphic modifications of cyclopropanecarboxamide derivatives has also been reported, with implications for their pharmacological properties. Shishkina et al. (2018) discovered two polymorphic forms of a compound with diuretic properties, highlighting the importance of crystal structure analysis in the development of new pharmaceuticals (Shishkina et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-13-4-2-3-12(8-13)17-9-11(7-14(17)18)16-15(19)10-5-6-10/h2-4,8,10-11H,5-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFBHGNAKHSBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-[(3,5-dimethoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2743147.png)
![ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B2743149.png)
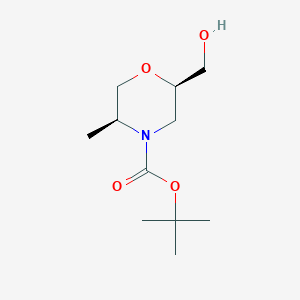
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)

![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)
![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)

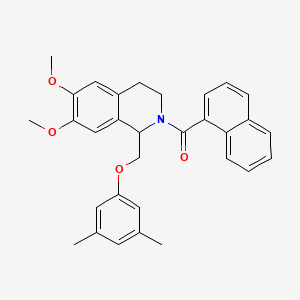
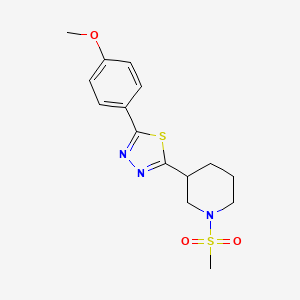
![E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2743168.png)
